Lysine is classified into two main categories based on its biosynthetic pathways: the diaminopimelate (DAP) pathway and the α-aminoadipate (AAA) pathway. The DAP pathway is predominantly found in bacteria and plants, while the AAA pathway is more common in fungi and some yeast species. In terms of dietary sources, lysine is abundant in animal proteins but often limited in plant proteins, making it a critical focus for animal nutrition in feed formulations .
Lysine can be synthesized through various methods, primarily focusing on microbial fermentation and chemical synthesis. The most prevalent industrial method involves the fermentation of specific bacterial strains such as Corynebacterium glutamicum and Escherichia coli.
In microbial fermentation, the process begins with the cultivation of the bacterial strain in a controlled environment where substrates such as glucose are provided. The metabolic pathways are engineered to favor lysine production over other metabolites. Advanced techniques such as 13C-labeling metabolic flux analysis are employed to monitor and optimize these pathways during large-scale production .
Lysine has a simple molecular structure characterized by its amino group (), carboxyl group (), and an aliphatic side chain containing an additional amino group. Its chemical formula is , and its structural representation can be depicted as follows:
Lysine participates in various biochemical reactions within the body:
The enzymatic reactions involving lysine are tightly regulated by feedback mechanisms that ensure homeostasis within metabolic pathways. For instance, high concentrations of lysine inhibit key enzymes involved in its biosynthesis through negative feedback loops .
Lysine functions primarily through its incorporation into proteins where it contributes to structural integrity and functionality. It also plays roles in:
Research indicates that lysine's impact on calcium absorption can significantly influence bone health, particularly in populations with low dietary intake .
Lysine has numerous scientific uses across various fields:
The diaminopimelate (DAP) pathway represents the primary route for de novo lysine biosynthesis in bacteria, archaea, and plants. This pathway initiates from the central metabolite L-aspartate, which undergoes phosphorylation to form β-aspartyl phosphate, catalyzed by aspartate kinase (AK)—a key regulatory enzyme subject to lysine feedback inhibition. Subsequent reduction yields aspartate semialdehyde, which condenses with pyruvate via dihydrodipicolinate synthase (DHDPS) to generate dihydrodipicolinate (DHDP). DHDPS is the second major control point, strongly inhibited by lysine in plants and bacteria [1] [6].
Four distinct variants exist for converting DHDP to meso-diaminopimelate (meso-DAP), the immediate precursor of lysine:
Table 1: Variants of the DAP Pathway and Their Distribution
| Variant | Key Enzymes | Intermediates | Organismal Distribution |
|---|---|---|---|
| Succinylase | DapD, DapC, DapE, DapF | N-succinyl-L-2-amino-6-oxopimelate | γ-Proteobacteria (e.g., E. coli) |
| Acetylase | Similar to succinylase | N-acetylated derivatives | Bacillus species |
| Dehydrogenase | DapDH (encoded by ddh) | None | Corynebacterium, Thermus |
| Aminotransferase | DapL | L,L-diaminopimelate | Cyanobacteria, Chlamydia |
Regulatory mechanisms include allosteric inhibition of AK and DHDPS by lysine, with AK isoforms showing differential sensitivity in plants [6]. In bacteria, transcriptional control involves the LYS riboswitch—a conserved RNA element in the 5’-UTR of lysine biosynthesis genes (e.g., lysC) that modulates translation or transcription termination upon lysine binding [1].
The α-aminoadipate (AAA) pathway is exclusive to fungi, certain protists, and thermophilic bacteria (e.g., Thermus thermophilus). It diverges fundamentally from the DAP pathway by utilizing α-ketoglutarate and acetyl-CoA as precursors. The pathway involves eight enzymatic steps, with AAA serving as both a lysine precursor and an intermediate in penicillin biosynthesis [7] [10].
Key reactions include:
A unique feature is the post-translational activation of α-aminoadipate reductase (AAR), a bifunctional enzyme encoded by LYS2. The 155-kDa apo-AAR is inactive until phosphopantetheinylated by the LYS5-encoded phosphopantetheinyl transferase (PPTase), which transfers a 4’-phosphopantetheine group from coenzyme A to a conserved serine residue (Ser-880) in the AAR activation domain (LGGHS motif) [10]. This modification is essential for AAR activity, as confirmed by site-directed mutagenesis studies in Candida albicans where Ser→Ala substitutions abolished function [10].
Table 2: Core Enzymes of the AAA Pathway in Fungi
| Enzyme | Gene | Function | Regulatory Role |
|---|---|---|---|
| Homocitrate synthase | LYS20/21 | Condenses α-ketoglutarate + acetyl-CoA | Feedback-inhibited by lysine |
| α-Aminoadipate reductase (AAR) | LYS2 | Converts AAA to allysine | Requires PPTase activation (Lys5p) |
| Saccharopine dehydrogenase | LYS1 | Cleaves saccharopine to lysine + glutamate | Substrate-regulated |
The pathway occurs in the mitochondrial matrix in fungi, facilitating intermediate channeling. Protists like Corallochytrium limacisporum possess homologous genes, suggesting lateral transfer from fungi [4].
Feedback inhibition ensures lysine homeostasis by allosterically regulating committed pathway steps. Mechanisms differ between the DAP and AAA pathways:
Diaminopimelate dehydrogenase (DapDH): In C. glutamicum, DapDH is unaffected by lysine, allowing flux redirection toward lysine during industrial fermentation [9].
AAA Pathway Regulation:
Engineering feedback-resistant mutants is a key biotechnological strategy. Examples include:
Lysine biosynthesis exhibits profound evolutionary diversification, driven by horizontal gene transfer (HGT), gene loss, and ecological adaptation:
Origin of Pathways: Phylogenomic analyses suggest the DAP pathway is ancestral, with the AAA pathway arising independently in fungi via enzyme recruitment from primary metabolism (e.g., HCS shares ancestry with citrate synthase) [4] [6]. The AAA pathway’s presence in thermophilic bacteria (Thermus) likely resulted from HGT from fungi [4].
Regulatory Adaptations:
Plants: Combine transcriptional control with allostery. Arabidopsis thaliana DHDPS is feedback-resistant, while AK isoforms are lysine-sensitive—a compromise between biosynthesis and storage requirements [6].
Pathway Losses: Animals lack lysine biosynthetic capacity due to loss of DAP/AAA pathway genes. Choanoflagellates (e.g., Monosiga brevicollis) retain bacterial-derived lysA (DAP decarboxylase) via HGT but cannot synthesize lysine de novo due to pathway incompleteness [4] [6].
Ecological Influences: Pathogenic fungi (Candida albicans) retain the AAA pathway as a virulence determinant, making LYS2 a target for antifungal probes [10]. In lysine-overproducing bacteria (C. glutamicum), duplication of feedback-resistant dapA alleles enhances flux through the DAP pathway [9].
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